![molecular formula C19H22ClN3OS B5028499 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride](/img/structure/B5028499.png)
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride, also known as MPTP, is a phenothiazine derivative that has been widely used in scientific research for its chemical and biological properties. MPTP is a yellow crystalline powder that is soluble in water and has a molecular weight of 365.9 g/mol. MPTP is a potent inhibitor of mitochondrial complex I and has been used to model Parkinson's disease in animals.
Mecanismo De Acción
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits mitochondrial complex I, leading to the production of reactive oxygen species and the degeneration of dopaminergic neurons.
Biochemical and physiological effects:
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride-induced Parkinson's disease-like symptoms in animals include tremors, rigidity, and bradykinesia. 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride also leads to a decrease in dopamine levels in the striatum, a region of the brain involved in motor control. 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride has been shown to induce oxidative stress, inflammation, and apoptosis in dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride is a widely used tool in scientific research for modeling Parkinson's disease in animals. 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride-induced Parkinson's disease-like symptoms in animals closely resemble the symptoms observed in human patients. However, 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride has some limitations, including its toxicity and the fact that it does not fully replicate the complex pathophysiology of Parkinson's disease in humans.
Direcciones Futuras
Future research on 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride should focus on developing new animal models of Parkinson's disease that more closely replicate the complex pathophysiology of the disease in humans. Additionally, new compounds and drugs should be tested for their neuroprotective effects in 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride-induced animal models of Parkinson's disease. Finally, new therapeutic strategies should be developed for the treatment of Parkinson's disease based on the mechanisms of 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride-induced neurodegeneration.
Métodos De Síntesis
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride can be synthesized by the reaction of 4-methylpiperazine with 10-chloro-10H-phenothiazine in the presence of a base such as sodium carbonate. The resulting product is then acetylated with acetic anhydride to yield 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride.
Aplicaciones Científicas De Investigación
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animals. 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride is a potent inhibitor of mitochondrial complex I, which leads to the degeneration of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease. 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride has also been used to study the neuroprotective effects of various drugs and compounds in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-phenothiazin-10-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS.ClH/c1-20-10-12-21(13-11-20)14-19(23)22-15-6-2-4-8-17(15)24-18-9-5-3-7-16(18)22;/h2-9H,10-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCRAWNELHBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.